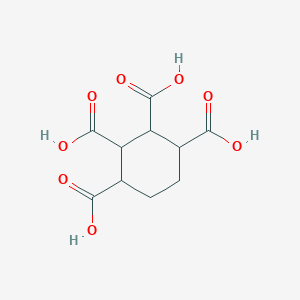silane CAS No. 13396-32-2](/img/structure/B14719157.png)
[(2,2-Difluorocyclopropyl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluorocyclopropyl)methylsilane is an organosilicon compound that features a cyclopropane ring substituted with two fluorine atoms and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluorostyrenes with appropriate reagents under controlled conditions . The reaction conditions often require high temperatures, around 180-190°C, to achieve the desired product .
Industrial Production Methods
Industrial production of (2,2-Difluorocyclopropyl)methylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of advanced purification techniques ensures the production of high-purity (2,2-Difluorocyclopropyl)methylsilane suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluorocyclopropyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of (2,2-Difluorocyclopropyl)methylsilane include sodium arylsulfinates and palladium catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (2,2-Difluorocyclopropyl)methylsilane depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates under palladium catalysis can yield 2-fluoroallylic sulfones .
Aplicaciones Científicas De Investigación
(2,2-Difluorocyclopropyl)methylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Pharmaceuticals: It serves as an intermediate in the preparation of biologically active compounds, including antiviral agents.
Materials Science: The unique structural properties of the compound make it useful in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of (2,2-Difluorocyclopropyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of the cyclopropane ring and the trimethylsilyl group. The compound can interact with molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane ring but differ in the substituents attached to the ring.
2,2-Difluorocyclopropanemethanol: This compound has a hydroxyl group instead of the trimethylsilyl group.
Uniqueness
(2,2-Difluorocyclopropyl)methylsilane is unique due to the presence of both the difluorocyclopropane ring and the trimethylsilyl group.
Propiedades
Número CAS |
13396-32-2 |
|---|---|
Fórmula molecular |
C7H14F2Si |
Peso molecular |
164.27 g/mol |
Nombre IUPAC |
(2,2-difluorocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14F2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
Clave InChI |
MFUJHECOJYXMFX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




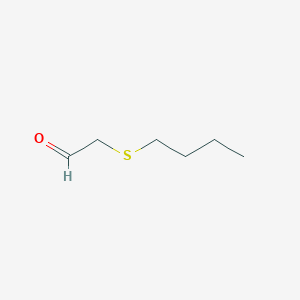
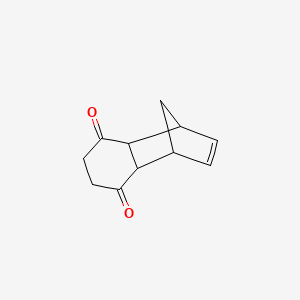
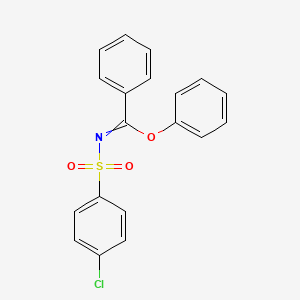
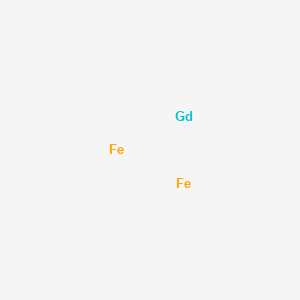
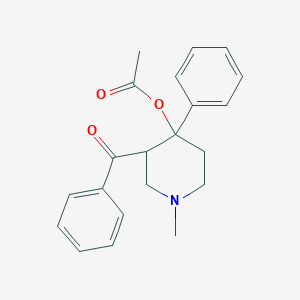
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

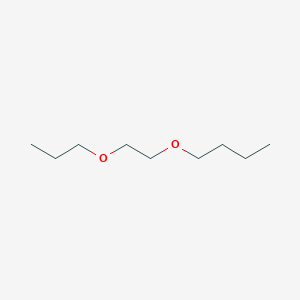
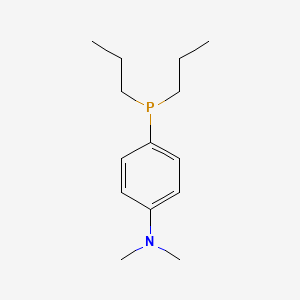
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
